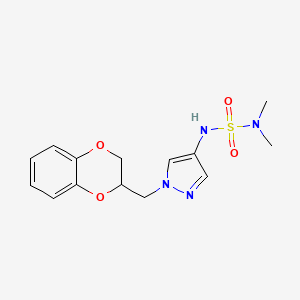
Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amino group, a carboxylate group, and a thioxo group. It also contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinazoline ring, followed by the introduction of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinazoline ring and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .科学的研究の応用
One significant area of research involves the synthesis and evaluation of quinazolinone derivatives for their antibacterial activities. A study by Cooper et al. (1990) on the synthesis and antibacterial activities of quinolones with heterocyclic substituents at the 7-position demonstrated that these compounds exhibit greater in vitro antibacterial activity against Gram-positive organisms than Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990). Another study by Marsham et al. (1991) on quinazoline antifolate thymidylate synthase inhibitors highlighted the modifications in the heterocyclic benzoyl ring and their implications for antimicrobial efficacy (Marsham, Hughes, Jackman, Hayter, Oldfield, Wardleworth, Bishop, O'Connor, & Calvert, 1991).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorobenzylamine with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-fluorobenzylamine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 4-((4-fluorobenzyl)amino)-4-oxobutanoic acid ethyl ester.", "Step 2: Cyclization of the intermediate product with thiourea in the presence of a catalyst such as zinc chloride or acetic acid to form 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Esterification of the intermediate product with methyl chloroformate in the presence of a base such as triethylamine or pyridine to form the final product, 'Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
CAS番号 |
946241-45-8 |
分子式 |
C21H20FN3O4S |
分子量 |
429.47 |
IUPAC名 |
methyl 3-[4-[(4-fluorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C21H20FN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30) |
InChIキー |
KGIKTQGWZPNVOO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate](/img/structure/B2615207.png)
![2-(4-Bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2615210.png)
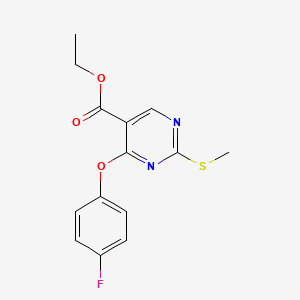
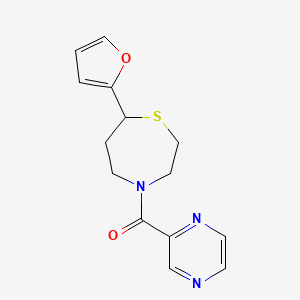
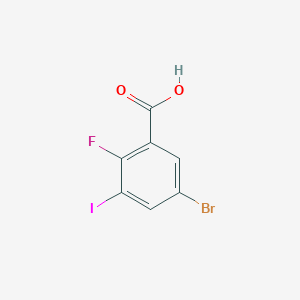
![6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615219.png)


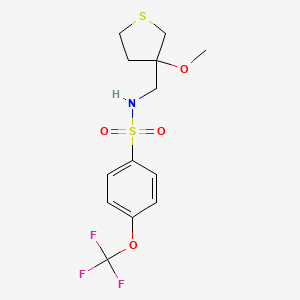

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)
